N-[1-(2-Amino-ethyl)-piperidin-3-yl]-N-cyclopropyl-acetamide
Description
N-[1-(2-Amino-ethyl)-piperidin-3-yl]-N-cyclopropyl-acetamide is a piperidine-based acetamide derivative characterized by a 2-aminoethyl substituent at position 1 of the piperidine ring and an N-cyclopropyl-acetamide group at position 3.
Properties
IUPAC Name |
N-[1-(2-aminoethyl)piperidin-3-yl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-10(16)15(11-4-5-11)12-3-2-7-14(9-12)8-6-13/h11-12H,2-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXFNAAJCMVLLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2CCCN(C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Amino-ethyl)-piperidin-3-yl]-N-cyclopropyl-acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution reactions, often using reagents like ethylenediamine.
Attachment of the Cyclopropylacetamide Moiety: This step involves the reaction of the piperidine derivative with cyclopropylacetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Amino-ethyl)-piperidin-3-yl]-N-cyclopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ethylenediamine, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[1-(2-Amino-ethyl)-piperidin-3-yl]-N-cyclopropyl-acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-ethyl)-piperidin-3-yl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Functional Group Modifications
- Chloro-acetyl vs. Amino-ethyl: Substitution of the aminoethyl group with chloro-acetyl (e.g., CAS 1353976-87-0) introduces a reactive halogen, increasing molecular weight (258.75 vs.
Positional Isomerism
- Piperidin-3-yl vs. For example, the 2-ylmethyl variant (C13H25N3O2) shows increased steric hindrance compared to the parent compound .
Cyclopropane Substitution
The cyclopropyl group is retained across most analogs, underscoring its role in enhancing metabolic stability by resisting oxidative degradation.
Biological Activity
N-[1-(2-Amino-ethyl)-piperidin-3-yl]-N-cyclopropyl-acetamide is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. Its unique structure, featuring a piperidine ring and cyclopropyl-acetamide moiety, positions it as a candidate for research into various biological activities, particularly in the context of neurological disorders and receptor interactions.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 225.33 g/mol. Its structural characteristics include:
- Piperidine Ring : A six-membered ring containing nitrogen, contributing to its biological activity.
- Cyclopropyl Group : A three-membered carbon ring that influences the compound's reactivity and interaction with biological targets.
- Amino-Ethyl Group : Enhances solubility and potential interaction with various receptors.
The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system (CNS). While detailed mechanisms are still under investigation, preliminary studies suggest that it may function as either an agonist or antagonist at certain neurotransmitter receptors, influencing pathways related to mood, cognition, and pain perception.
Potential Molecular Targets
- Dopamine Receptors : Modulation of dopaminergic signaling may contribute to its effects on mood and behavior.
- Serotonin Receptors : Interaction with serotonin pathways could provide insights into its potential use in treating anxiety and depression.
- NMDA Receptors : Its effects on glutamatergic signaling may be relevant for neuroprotective strategies.
Biological Activity Overview
The compound has been explored for various biological activities, including:
Antinociceptive Effects
Research indicates that this compound may exhibit antinociceptive properties. In animal models, it has shown potential in reducing pain responses, suggesting its utility in pain management therapies.
Neuroprotective Properties
Studies have suggested that this compound may protect against neuronal damage in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems could play a role in preventing excitotoxicity associated with conditions like Alzheimer's disease.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, comparisons can be made with structurally similar compounds:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| N-[1-(2-Amino-ethyl)-piperidin-3-yl]-N-methyl-acetamide | Structure | Moderate CNS activity | Methyl group alters receptor affinity |
| N-[1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide | Structure | Lower potency than cyclopropyl variant | Ethyl group reduces interaction strength |
Case Studies
- Study on Pain Management : A study published in a pharmacology journal evaluated the analgesic effects of this compound in rodent models. Results indicated significant reductions in pain response compared to control groups.
- Neuroprotection Research : Another study explored the neuroprotective effects of this compound using cellular models exposed to neurotoxic agents. The findings demonstrated a reduction in cell death and preservation of neuronal function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
